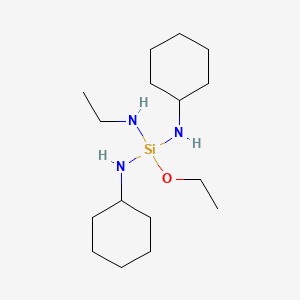
N,N'-Dicyclohexyl-1-ethoxy-N''-ethylsilanetriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dicyclohexyl-1-ethoxy-N’'-ethylsilanetriamine is a chemical compound with a complex structure that includes cyclohexyl groups, an ethoxy group, and an ethyl group attached to a silanetriamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dicyclohexyl-1-ethoxy-N’'-ethylsilanetriamine typically involves the reaction of cyclohexylamine with ethoxyethylsilane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of N,N’-Dicyclohexyl-1-ethoxy-N’'-ethylsilanetriamine is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient mixing of reactants. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Dicyclohexyl-1-ethoxy-N’'-ethylsilanetriamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanetriamine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include silanetriamine oxides, reduced silanetriamines, and substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N,N’-Dicyclohexyl-1-ethoxy-N’'-ethylsilanetriamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silanetriamine derivatives.
Biology: The compound is studied for its potential use in biological systems, including as a ligand in coordination chemistry and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and drug delivery systems.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N’-Dicyclohexyl-1-ethoxy-N’'-ethylsilanetriamine involves its interaction with molecular targets through its functional groups. The cyclohexyl, ethoxy, and ethyl groups contribute to its binding affinity and specificity for certain targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Known for its use as a coupling reagent in peptide synthesis.
N,N’-Diisopropylcarbodiimide: Another coupling reagent with similar applications in organic synthesis.
N,N’-Dicyclohexylurea: A byproduct of reactions involving N,N’-Dicyclohexylcarbodiimide, used in various chemical processes.
Uniqueness
N,N’-Dicyclohexyl-1-ethoxy-N’'-ethylsilanetriamine is unique due to its silanetriamine core, which imparts distinct chemical properties and reactivity compared to other carbodiimides and related compounds
Propiedades
Número CAS |
923560-90-1 |
|---|---|
Fórmula molecular |
C16H35N3OSi |
Peso molecular |
313.55 g/mol |
Nombre IUPAC |
N-[(cyclohexylamino)-ethoxy-(ethylamino)silyl]cyclohexanamine |
InChI |
InChI=1S/C16H35N3OSi/c1-3-17-21(20-4-2,18-15-11-7-5-8-12-15)19-16-13-9-6-10-14-16/h15-19H,3-14H2,1-2H3 |
Clave InChI |
PFNPFJIFXIGYFF-UHFFFAOYSA-N |
SMILES canónico |
CCN[Si](NC1CCCCC1)(NC2CCCCC2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


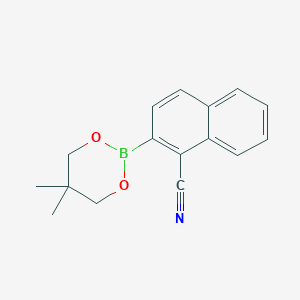
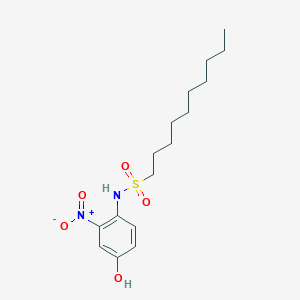
![3-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14174655.png)
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol](/img/structure/B14174672.png)
![1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one](/img/structure/B14174674.png)
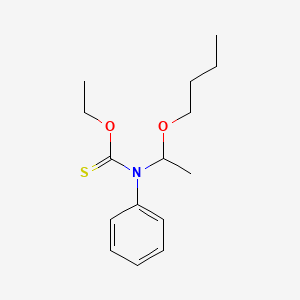

![1-[(3-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14174682.png)
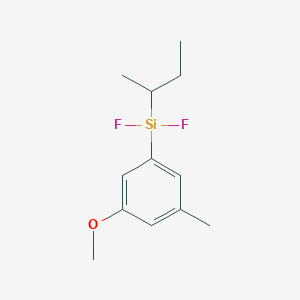

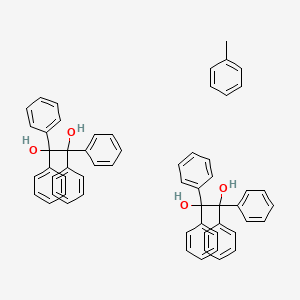
![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14174719.png)
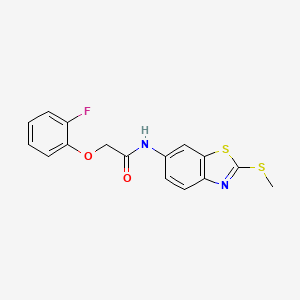
![2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid](/img/structure/B14174741.png)
